

Application Notes: Ac-LEHD-AFC for High-Throughput Screening of Apoptosis Inducers

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Compound of Interest		
Compound Name:	Ac-LEHD-AFC	
Cat. No.:	B049215	Get Quote

Introduction

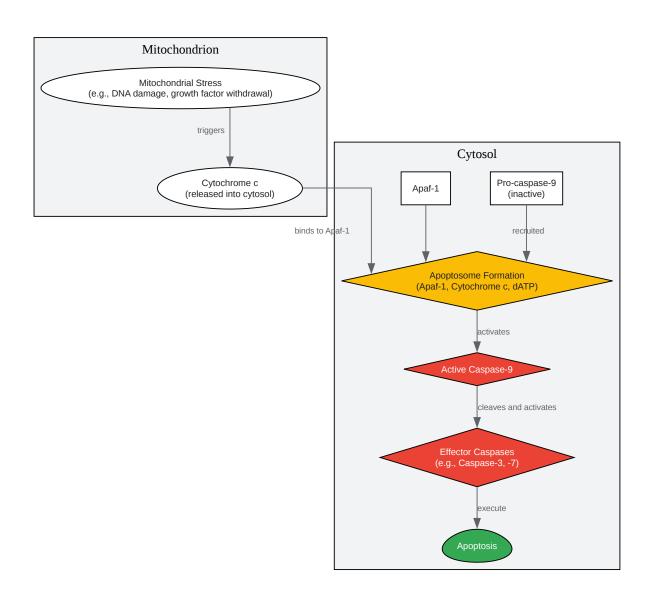
Ac-LEHD-AFC is a fluorogenic substrate for caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] The substrate consists of the amino acid sequence Leu-Glu-His-Asp (LEHD), which is recognized and cleaved by active caspase-9, linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by caspase-9, free AFC is released, which emits a strong yellow-green fluorescence signal that can be detected using a fluorometer.[3][4] This direct relationship between caspase-9 activity and fluorescence intensity makes Ac-LEHD-AFC an ideal tool for the quantitative assessment of apoptosis induction in a high-throughput screening (HTS) format to identify novel drug candidates that trigger this cell death pathway.

Principle of the Assay

The assay is based on the enzymatic activity of caspase-9. In apoptotic cells, the intrinsic pathway is activated, leading to the formation of the apoptosome, a multi-protein complex.[5][6] This complex recruits and activates pro-caspase-9. The active caspase-9 then cleaves its downstream targets, including the fluorogenic substrate **Ac-LEHD-AFC**. The resulting fluorescence is directly proportional to the amount of active caspase-9, providing a quantitative measure of apoptosis induction.

Intrinsic Apoptosis Pathway



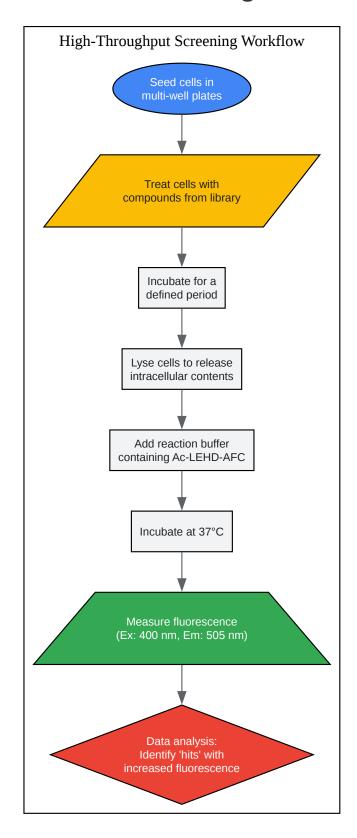


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Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.



Experimental Workflow for Drug Screening



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Caption: Workflow for Ac-LEHD-AFC based drug screening.

Data Presentation

Table 1: Quantitative Parameters for Caspase-9 Activity Assay

Parameter	Recommended Value	Notes
Substrate		
Ac-LEHD-AFC Stock Solution	1 mM in DMSO	Store at -20°C, protected from light.[3]
Final Substrate Concentration	25-50 μΜ	The optimal concentration may need to be determined empirically for the specific cell line and conditions.[7]
Cell Lysate		
Cell Number	1-5 x 10^6 cells per assay	Can be scaled down for 96- or 384-well plates.[3]
Protein Concentration	50-200 μg per assay	Protein concentration should be determined for normalization.[8]
Reaction Conditions		
Incubation Temperature	37°C	
Incubation Time	1-2 hours	The reaction should be monitored kinetically to ensure measurements are taken within the linear range.[3]
Detection		
Excitation Wavelength	400 nm	[3]
Emission Wavelength	505 nm	[3]



Experimental Protocols

Materials and Reagents

- Cells of interest (e.g., cancer cell line)
- Cell culture medium and supplements
- Multi-well plates (96- or 384-well, black with clear bottom recommended for fluorescence assays)
- Compound library for screening
- Ac-LEHD-AFC (1 mM stock in DMSO)[3]
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)[9]
- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)[3][9]
- Dithiothreitol (DTT)
- Phosphate-Buffered Saline (PBS)
- Fluorometer or multi-well plate reader with appropriate filters

Protocol for High-Throughput Screening of Apoptosis Inducers

- 1. Cell Plating: a. Harvest and count cells. b. Seed cells into a 96-well or 384-well plate at a predetermined optimal density. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
- 2. Compound Treatment: a. Prepare a dilution series of the compounds from the screening library. b. Add the compounds to the appropriate wells. Include vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine). c. Incubate the plate for a duration determined by the expected mechanism of action of the compounds (typically 6-24 hours).



- 3. Cell Lysis: a. After incubation, centrifuge the plate if working with suspension cells. b. Carefully remove the culture medium. c. Add 50 μ L of chilled Cell Lysis Buffer to each well.[3] d. Incubate the plate on ice for 10-15 minutes with gentle shaking.[3]
- 4. Caspase-9 Activity Assay: a. Prepare the Assay Reaction Mix by mixing equal volumes of 2X Reaction Buffer and water. Add DTT to a final concentration of 10 mM just before use. b. Add 50 μ L of the cell lysate from each well to a corresponding well in a new black, clear-bottom 96-well plate. c. Add 50 μ L of the Assay Reaction Mix to each well. d. Add 5 μ L of 1 mM **Ac-LEHD-AFC** substrate to each well for a final concentration of 50 μ M.[3] e. Mix gently by tapping the plate.
- 5. Fluorescence Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. [3] b. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3]
- 6. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Normalize the fluorescence signal to the vehicle control. c. Calculate the fold-increase in caspase-9 activity for each compound. d. Identify "hits" as compounds that induce a statistically significant increase in fluorescence compared to the vehicle control.

Validation of the Assay

For reliable drug screening, the assay should be validated. This includes determining the Z'-factor, a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Additionally, the activity of known inhibitors of caspase-9, such as Z-LEHD-FMK, can be used to confirm the specificity of the assay.[10]

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